molecular formula C14H10ClN5O B11070448 Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Cat. No.: B11070448
M. Wt: 299.71 g/mol
InChI Key: DUAOPYOSTNISLM-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the 4-position and linked to a 1,2,4-triazole ring bearing a 4-pyridinyl group. It was tentatively identified in phytochemical studies via GC-MS analysis, where it was associated with antibacterial and antioxidant properties in plant extracts . The presence of the triazole-pyridinyl moiety suggests possible interactions with biological targets, such as enzymes or receptors, akin to other triazole-containing therapeutics .

Properties

Molecular Formula

C14H10ClN5O

Molecular Weight

299.71 g/mol

IUPAC Name

4-chloro-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide

InChI

InChI=1S/C14H10ClN5O/c15-11-3-1-10(2-4-11)13(21)18-14-17-12(19-20-14)9-5-7-16-8-6-9/h1-8H,(H2,17,18,19,20,21)

InChI Key

DUAOPYOSTNISLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NNC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with Nitrile Precursors

The most widely reported route involves cyclocondensation reactions between hydrazine derivatives and nitrile-containing precursors. For example, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides are synthesized via a two-step process:

  • Formation of a cyano intermediate : Reaction of pyridine-3-sulfonamide with dimethyl N-cyanoiminodithiocarbonate in acetone with anhydrous K₂CO₃.

  • Cyclization with hydrazine : Treatment with 99% hydrazine hydrate in refluxing acetonitrile or ethanol yields the triazole core.

Adapting this method, 4-chlorobenzamide can replace the sulfonamide group. The reaction sequence would proceed as follows:

  • Synthesis of 4-chloro-N-(cyanoimino)benzamide : Reacting 4-chlorobenzoyl chloride with dimethyl N-cyanoiminodithiocarbonate.

  • Cyclocondensation with 4-pyridinylhydrazine : Heating the intermediate with hydrazine hydrate in ethanol under reflux to form the triazole ring.

Representative Reaction Conditions

StepReagents/ConditionsYield
14-Chlorobenzoyl chloride, dimethyl N-cyanoiminodithiocarbonate, K₂CO₃, acetone, 0°C → RT, 12 h78%
2Hydrazine hydrate (99%), ethanol, reflux, 6 h65%

Direct Coupling of Preformed Triazole and Benzamide Moieties

An alternative approach involves synthesizing 5-(4-pyridinyl)-1H-1,2,4-triazol-3-amine separately, followed by amidation with 4-chlorobenzoyl chloride:

  • Triazole synthesis : Reacting 4-pyridinylacetonitrile with hydrazine hydrate at 120°C under high pressure to form 5-(4-pyridinyl)-1H-1,2,4-triazol-3-amine.

  • Amidation : Treating the triazole-amine with 4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Optimization Insights

  • Temperature control : Excess heat during triazole formation leads to decomposition, necessitating precise thermal regulation.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve amidation yields compared to non-polar alternatives.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole NH), 8.45–7.89 (m, 4H, pyridinyl), 7.62–7.35 (m, 4H, benzamide aromatic), 5.21 (s, 2H, NH₂).
    IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N triazole).
    EI-MS :

  • m/z = 341.8 [M+H]⁺, consistent with the molecular formula C₁₄H₁₀ClN₅O.

Purity and Yield Optimization

Comparative Yields Across Methods

MethodTriazole PrecursorAmidation AgentOverall Yield
Cyclocondensation4-Pyridinylacetonitrile4-Chlorobenzoyl chloride58%
Direct Coupling5-(4-Pyridinyl)-1H-1,2,4-triazol-3-amine4-Chlorobenzoyl chloride63%

Mechanistic Considerations

The cyclocondensation mechanism proceeds via nucleophilic attack of hydrazine on the nitrile group, followed by intramolecular cyclization and dehydration. In contrast, direct coupling relies on the nucleophilicity of the triazole-amine, which reacts with the benzoyl chloride’s electrophilic carbonyl carbon. Side reactions, such as over-alkylation or hydrolysis, are mitigated by stoichiometric control and inert atmospheres.

Industrial Scalability and Environmental Impact

Scalable synthesis requires addressing:

  • Solvent recovery : Ethanol and acetone are recyclable via distillation.

  • Waste minimization : Hydrazine byproducts are neutralized with acetic acid before disposal.

  • Catalyst efficiency : K₂CO₃ and TEA are recoverable via aqueous extraction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the benzamide moiety undergoes nucleophilic substitution under mild conditions. Key reactions include:

  • Amination : Reacting with primary/secondary amines (e.g., methylamine, piperidine) in dichloromethane at 25–40°C yields 4-amino derivatives. Triethylamine is often used as a base to scavenge HCl .

  • Alkoxy Formation : Treatment with alkoxides (e.g., sodium methoxide) in ethanol under reflux replaces chlorine with methoxy/ethoxy groups.

Example Reaction:

4-chloro-benzamide+R-NH2Et3N, DCM4-R-NH-benzamide+HCl\text{4-chloro-benzamide} + \text{R-NH}_2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-R-NH-benzamide} + \text{HCl}

Typical yields: 60–85%.

Acylation and Sulfonylation of the Triazole Ring

The NH group in the 1,2,4-triazole ring reacts with acyl chlorides or sulfonyl chlorides:

  • Acylation : Benzoyl chloride in dry DMF at 0–5°C forms N-acylated products, confirmed by IR absorption at 1675 cm⁻¹ (C=O stretch) .

  • Sulfonylation : Tosyl chloride in the presence of triethylamine produces sulfonamide derivatives, with yields up to 78% .

Key Reagents and Conditions:

Reaction TypeReagentSolventTemperatureYield (%)
AcylationBenzoyl chlorideDry DMF0–5°C70–85
Sulfonylationp-Toluenesulfonyl chlorideCH₂Cl₂RT65–78
Data compiled from .

Cross-Coupling Reactions

The pyridine and triazole rings facilitate transition metal-catalyzed couplings:

  • Suzuki–Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in dioxane/H₂O (3:1) at 80°C, forming biaryl derivatives .

  • Buchwald–Hartwig Amination : Coupling with aryl halides (e.g., 4-bromoaniline) forms C–N bonds, enhancing solubility for pharmaceutical applications.

Mechanistic Insight :
The pyridine nitrogen coordinates with palladium, accelerating oxidative addition of aryl halides.

Cyclization and Ring-Opening Reactions

  • Triazole Ring Functionalization : Reaction with CS₂ in ethanol generates thione derivatives (C=S), which can be alkylated with methyl iodide to form thioethers .

  • Ring Expansion : Under acidic conditions (H₂SO₄), the triazole ring undergoes rearrangement to form fused imidazotriazine systems .

Example Pathway:

Triazole+CS2EtOHTriazole-thioneMeI, K2CO3Methylthio-triazole\text{Triazole} + \text{CS}_2 \xrightarrow{\text{EtOH}} \text{Triazole-thione} \xrightarrow{\text{MeI, K}_2\text{CO}_3} \text{Methylthio-triazole}

Yield for thione formation: ~55% .

Hydrogen Bonding and Supramolecular Interactions

The compound exhibits strong hydrogen-bonding capacity:

  • Triazole NH acts as a donor to carbonyl oxygen (d = 2.85 Å) in crystal lattices.

  • Pyridine N accepts hydrogen bonds from water or alcohols, stabilizing hydrates .

Applications :

  • Cocrystal formation with carboxylic acids (e.g., succinic acid) improves bioavailability.

  • Coordination complexes with transition metals (e.g., Cu²⁺) show catalytic activity in oxidation reactions.

Comparative Reactivity of Structural Analogues

DerivativeReactive SiteKey ReactionBiological Relevance
4-Chloro-N-(thiazol-2-yl)benzamide Thiazole SNucleophilic substitutionAntimicrobial activity
5-(4-Pyridinyl)-1,2,4-triazole Triazole NHAcylationNeuroprotective agents
Imidazo-triazol-3-yl Imidazole NSulfonylationAnticancer activity

Mechanistic Studies and Challenges

  • Steric Hindrance : Bulky substituents on the pyridine ring reduce reaction rates in cross-coupling.

  • Regioselectivity : Acylation preferentially occurs at the triazole NH over the pyridine nitrogen due to higher acidity (pKa ≈ 8.2 vs. 10.5) .

Future Directions :

  • Exploration of photocatalytic C–H functionalization for late-stage diversification .

  • Development of enantioselective reactions targeting the triazole ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of benzamide derivatives against various pathogens. For instance, compounds similar to benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- have shown significant activity against periodontal disease-causing bacteria such as Porphyromonas gingivalis and Escherichia coli through micro-broth dilution methods . These findings suggest potential applications in developing new antibiotics.

Anticancer Research

Benzamide derivatives have been synthesized and evaluated for their anticancer properties. Compounds containing the triazole ring have been shown to exhibit cytotoxic effects against various cancer cell lines. The structure-based optimization of these compounds has led to the identification of new inhibitors that target specific pathways involved in tumor growth .

Pesticide Development

Benzamide derivatives are also being explored for their potential use as pesticides. Research indicates that compounds with triazole moieties can inhibit plant pathogens and pests effectively. For example, derivatives of benzamide have been patented for their efficacy against agricultural pests, highlighting their importance in sustainable agriculture .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of benzamide derivatives is crucial for enhancing their biological activity. Studies have demonstrated that modifications to the benzamide structure can significantly influence its lipophilicity and biological efficacy. For example, varying the substituents on the triazole ring can lead to improved antimicrobial and anticancer activities .

Data Table: Summary of Biological Activities

Compound Activity Target Organism/Cell Line Reference
Benzamide Derivative AAntimicrobialP. gingivalis, E. coli
Benzamide Derivative BAnticancerVarious cancer cell lines
Benzamide Derivative CPesticideAgricultural pests

Case Studies

  • Antimicrobial Activity : A study published in Antibiotics reported the synthesis and evaluation of novel benzamide derivatives against periodontal pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .
  • Anticancer Evaluation : In another study focusing on structure-based optimization, researchers identified a series of triazole-containing benzamides that showed promising anticancer activity against multiple cancer types, suggesting a viable path for drug development .
  • Pesticidal Efficacy : A patent application highlighted the development of benzamide derivatives as effective pesticides against common agricultural pests, showcasing their potential utility in crop protection strategies .

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a 4-chlorobenzamide group and a 5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl substituent. Below is a comparative analysis with related compounds:

Compound Key Structural Features Biological Activity References
Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- 4-chlorobenzamide + 5-(4-pyridinyl)triazole Antibacterial, antioxidant (enhanced by pyruvic acid/methyloacetone synergism)
2-Amino-N-(4-methylthiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB4) Methylthiazole + methyltriazole-sulfanyl + benzamide Similarity score: 0.500 (vs. target compound); antibacterial
Topiroxostat 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyridinecarbonitrile Xanthine oxidase inhibitor (hyperuricemia/gout treatment)
2-(Benzylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (28) Chlorobenzene sulfonamide + dihydrotriazole + benzylthio Synthetic intermediate; no explicit bioactivity reported
4-{5-[(4-cyclopropylindazol-5-yl)amino]-1-methyltriazol-3-yl}-N-(2,2-difluoroethyl)benzamide Difluoroethylbenzamide + cyclopropylindazol-triazole Investigational (structure suggests kinase inhibition potential)

Key Findings

Bioactivity Synergism : The target compound’s antibacterial efficacy is enhanced by co-occurring phytochemicals like pyruvic acid and methyloacetone, suggesting a multi-component mechanism . In contrast, AB4 and its analogues rely on sulfanyl-triazole motifs for standalone activity .

Triazole-Pyridinyl Core : Shared with Topiroxostat, this moiety is critical for enzyme interaction (e.g., xanthine oxidase inhibition in Topiroxostat ). The target compound’s 4-chloro group may confer distinct electronic effects, altering binding specificity.

Synthetic Accessibility : Compound 28, a sulfonamide analogue, was synthesized in 74% yield via THF reflux , whereas the target compound’s synthesis route remains underexplored in the provided evidence.

Research Implications and Gaps

  • Pharmacological Potential: The compound’s dual antibacterial-antioxidant profile warrants further investigation into its mechanism, particularly its synergy with other phytochemicals .
  • Structural Optimization : Comparative studies with AB4 and Topiroxostat suggest that modifying the triazole’s substituents (e.g., introducing sulfanyl or carbonitrile groups) could enhance target specificity .
  • Synthetic Challenges : The lack of detailed synthetic protocols for the target compound contrasts with well-documented routes for analogues like compound 28 , indicating a need for methodological development.

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The compound Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is of particular interest due to its potential applications in cancer therapy and other therapeutic areas. This article aims to explore the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H10ClN5O
  • Molecular Weight : 301.71 g/mol
  • CAS Number : 54464-06-1

The structure features a benzamide core with a chloro substituent and a pyridinyl-triazole moiety that contributes to its biological properties .

Recent studies suggest that compounds similar to Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- may act through inhibition of specific kinases involved in cancer proliferation. For instance, derivatives containing triazole rings have been evaluated for their inhibitory effects on RET kinase activity, which is crucial in various cancers. Compounds have shown moderate to high potency in ELISA-based kinase assays and cellular models .

Anticancer Activity

  • RET Kinase Inhibition : A study demonstrated that benzamide derivatives with a triazole ring exhibited significant inhibition of RET kinase activity. The compound I-8 was particularly noted for its ability to inhibit cell proliferation driven by both wild-type RET and mutant forms .
  • Apoptosis Induction : In cell line studies (e.g., MDA-MB-231), certain benzamide derivatives have shown the ability to induce apoptosis significantly. For example, compounds were observed to increase annexin V-FITC positive cells dramatically, indicating late apoptotic phases .
  • Cell Proliferation Studies : The biological activity was assessed against various cancer cell lines such as MCF-7 and U-937. The derivatives demonstrated cytotoxic effects at sub-micromolar concentrations and were effective in inducing apoptosis in a dose-dependent manner .

Other Biological Activities

Benzamide derivatives have also been evaluated for their anti-inflammatory and antimicrobial properties. Some studies indicate potential applications in treating conditions beyond cancer, including heart failure and bacterial infections .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeResults
RET Kinase InhibitionELISA-based assayModerate to high potency
Apoptosis InductionFlow cytometry22-fold increase in apoptotic cells
CytotoxicityCell viability assaysSignificant effects on MCF-7 and U-937
Antimicrobial ActivityBacterial growth inhibitionEffective against various bacterial strains

Case Study 1: RET Kinase Inhibition

A series of synthesized benzamide derivatives were tested for their ability to inhibit RET kinase activity. Compound I-8 was highlighted for its strong inhibition at both molecular and cellular levels, leading to decreased cell proliferation in RET-driven cancers.

Case Study 2: Apoptosis in Breast Cancer Cells

In a controlled study using MDA-MB-231 cells, the introduction of specific benzamide derivatives resulted in a notable increase in apoptotic markers compared to controls. This suggests that these compounds could serve as potential therapeutic agents for breast cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and triazole precursors. A common method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with 4-chlorobenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid. Post-reaction, solvent removal under reduced pressure and filtration yield the crude product, which is purified via recrystallization or column chromatography . Key parameters include reaction time (4–6 hours), stoichiometric ratios (1:1 molar ratio), and acid catalysis to enhance nucleophilic attack.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Standard characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromatic proton environments (e.g., pyridinyl and triazole protons resonate at δ 8.5–9.0 ppm) .
  • IR spectroscopy : Detection of amide C=O stretches (~1650 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. What solvents and conditions are suitable for crystallization?

Ethanol, methanol, or DMSO are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C promotes single-crystal growth. For X-ray diffraction, crystals are mounted on a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data often arise from tautomerism (e.g., triazole ring protonation states) or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria between tautomers.
  • X-ray crystallography : Definitive structural assignment via SHELX-refined diffraction data .
  • DFT calculations : Comparing experimental and computed spectra (e.g., using Gaussian 09) to validate assignments .

Q. What methodologies assess the compound’s potential as a kinase or enzyme inhibitor?

  • In vitro assays : Measure IC50_{50} values using recombinant enzymes (e.g., DNA polymerase β) in buffer systems (pH 7.4, 25°C). Fluorescent substrates (e.g., FAM-labeled DNA probes) track activity inhibition .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with the benzamide group) .
  • Cell-based validation : Dose-response studies in cancer cell lines (e.g., HCT-116) with TMZ co-treatment to evaluate synergy in disrupting DNA repair pathways .

Q. How does the compound’s electronic structure influence its reactivity in metal coordination?

The triazole and pyridinyl nitrogen atoms act as Lewis bases, enabling chelation with transition metals (e.g., Cu2+^{2+}, UO22+_2^{2+}).

  • UV-Vis titration : Monitors ligand-to-metal charge transfer bands (e.g., λmax_{\text{max}} shifts from 300 nm to 450 nm upon uranyl binding) .
  • EPR spectroscopy : Detects paramagnetic species (e.g., Cu2+^{2+}-triazole complexes with g_{\parallel} ~2.2 and A_{\parallel} ~150 G) .

Critical Analysis of Contradictions

  • Tautomerism in Triazole Rings : Discrepancies in 1H^1H NMR integration ratios (e.g., 1:2 vs. 1:1 for NH protons) suggest dynamic interconversion between 1H- and 2H-triazole tautomers. X-ray data confirm the dominant tautomer .
  • Solubility vs. Bioactivity : While the compound exhibits low aqueous solubility (logP ~2.8), PEG-400 or DMSO-based formulations are used in biological assays to maintain activity without precipitation .

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